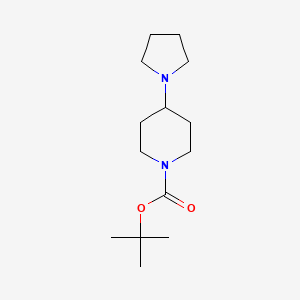

Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-pyrrolidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJXFFZNVKNQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654811 | |

| Record name | tert-Butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-26-7 | |

| Record name | 1,1-Dimethylethyl 4-(1-pyrrolidinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Typical Preparation Method

- Starting material: tert-butyl piperidine-1-carboxylate (Boc-protected piperidine)

- Nucleophile: Pyrrolidine

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Conditions: Elevated temperature (often reflux or 60–100 °C)

The base is added to a solution of tert-butyl piperidine-1-carboxylate in an anhydrous solvent under inert atmosphere to deprotonate the nitrogen or activate the substrate. Pyrrolidine is then introduced dropwise or in one portion, and the reaction mixture is stirred at elevated temperature until completion, monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched, extracted, and purified by flash chromatography or recrystallization.

Detailed Research Findings and Variations

3.1 Nucleophilic Substitution Route

- The key step is the substitution at the 4-position of the piperidine ring with pyrrolidine.

- Bases such as sodium hydride or potassium carbonate efficiently promote the reaction.

- Solvents like THF and DMF provide a polar environment that stabilizes intermediates and enhances nucleophilicity.

- Reaction temperature influences conversion rates and side reactions.

3.2 Continuous Flow and Industrial Scale Synthesis

- Continuous flow reactors have been reported to improve reaction control, yield, and product purity.

- Automated systems allow precise control of temperature and pressure, beneficial for scale-up.

- Pilot plant preparation methods for related piperidine derivatives employ Reformatsky-type reactions and Red-Al reductions, indicating potential for adaptation in large-scale synthesis of tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate.

Representative Experimental Data

| Parameter | Condition/Value | Outcome/Yield (%) |

|---|---|---|

| Base | Sodium hydride (NaH) or K2CO3 | Efficient substitution |

| Solvent | THF or DMF | High solubility and reactivity |

| Temperature | 60–100 °C | Complete conversion in hours |

| Reaction time | 4–12 hours | Monitored by TLC |

| Purification | Flash chromatography | High purity product |

| Yield | 65–95% | Dependent on scale and conditions |

Related Synthetic Procedures and Supporting Information

- In some synthetic routes, tert-butyl 4-hydroxy-4-substituted piperidine-1-carboxylates are prepared first, followed by substitution with pyrrolidine under basic conditions.

- Deprotection of the tert-butyl carbamate group is typically achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM), which can be a subsequent step if free amine derivatives are required.

- Palladium-catalyzed coupling reactions and nucleophilic aromatic substitutions have been used to functionalize related piperidine derivatives, indicating the versatility of the tert-butyl piperidine-1-carboxylate scaffold in organic synthesis.

Summary Table of Key Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine or piperidine rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals, particularly anti-arteriosclerotic agents. Its structural properties allow for modifications that enhance biological activity against cardiovascular diseases.

Mechanisms of Action :

- The compound interacts with specific receptors involved in cardiovascular health.

- It influences biochemical pathways related to cell proliferation and apoptosis, showcasing potential anti-cancer properties.

Biological Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). Concentrations above 50 μM have shown significant reductions in cell viability, indicating its potential as an anti-cancer agent.

Key Findings :

- Impairment of cellular invasion and migration processes suggests anti-metastatic properties.

- The compound's influence on signaling pathways associated with cell survival indicates its role in inducing programmed cell death.

Industrial Chemistry

The compound is utilized in the production of specialty chemicals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, allows for the synthesis of diverse chemical products.

Case Studies

A notable study involving compounds similar to this compound explored their effects on retinol binding protein (RBP4) relevant to age-related macular degeneration (AMD). This research highlights the potential impact of structurally related compounds on cellular dynamics and disease progression.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Variations

The tert-butyl piperidine-1-carboxylate scaffold is common in drug discovery. Below is a comparison of substituent variations and their implications:

Key Observations :

- Pyrrolidin-1-yl (target compound) introduces conformational rigidity and moderate lipophilicity, ideal for CNS-targeting drugs .

- Piperazin-1-yl derivatives (e.g., [1185064-24-7]) exhibit higher basicity, improving solubility in acidic environments .

- Aromatic substituents (e.g., 4-hydroxybenzoyl) enhance π-π stacking interactions but may reduce metabolic stability .

Physicochemical Properties

Comparative data for select compounds:

Notes:

Example :

- The synthesis of This compound likely involves reacting tert-butyl 4-bromopiperidine-1-carboxylate with pyrrolidine under basic conditions .

Activité Biologique

Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (CAS No. 902837-26-7) is a chemical compound characterized by its unique structural features, including a piperidine ring and a pyrrolidine ring, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula: C14H26N2O2

- Molecular Weight: 254.37 g/mol

- Density: 862 kg/m³

The compound serves as an intermediate in the synthesis of various biologically active molecules, particularly in the development of anti-arteriosclerotic agents. Its mechanism of action primarily involves:

- Targeting Specific Receptors: It has been shown to interact with various biological targets, influencing pathways related to cardiovascular health.

- Biochemical Pathways: The compound participates in several biochemical pathways, contributing to its therapeutic effects against conditions like arteriosclerosis.

In Vitro Studies

Research indicates that this compound exhibits notable biological activities:

- Cell Proliferation Inhibition: In studies involving cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer), the compound demonstrated significant inhibition of cell proliferation at varying concentrations. For instance, concentrations above 50 μM resulted in a marked decrease in cell viability .

-

Mechanisms of Action:

- The compound has been shown to impair cellular processes such as invasion and migration in cancer cells, indicating potential anti-metastatic properties.

- It influences signaling pathways associated with cell survival and apoptosis, suggesting that it may induce programmed cell death in certain contexts .

Case Studies

A notable study highlighted the use of similar compounds in targeting retinol binding protein (RBP4) to mitigate age-related macular degeneration (AMD). While not directly studying this compound, the findings suggest that compounds with similar structural motifs can significantly impact cellular dynamics and disease progression .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Aminomethyl group instead of pyrrolidine | Anticancer activity noted |

| Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Pyrazole ring addition | Enhanced stability in biological assays |

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling Tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for higher concentrations) to avoid inhalation risks .

- Skin/Eye Protection : Wear chemical-resistant gloves, lab coats, and safety goggles. Immediate flushing with water is required for eye/skin contact .

- Storage : Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers). Stability is maintained under recommended conditions, but decomposition products are undocumented .

Q. Which analytical techniques are used to characterize the purity and structure of this compound?

- Methodological Answer :

- GC-MS : For identifying volatile impurities and verifying molecular weight via electron ionization (EI) fragmentation patterns .

- FTIR-ATR : To confirm functional groups (e.g., carbonyl, pyrrolidine) through characteristic absorption bands (4000–400 cm⁻¹) .

- HPLC-TOF : Provides high-resolution mass data (e.g., measured Δppm: -1.34) to validate molecular formula and purity (≥98%) .

Q. What are the key steps in synthesizing this compound?

- Methodological Answer :

- Intermediate Formation : React pyrrolidine with a piperidine derivative under basic conditions to install the pyrrolidin-1-yl group.

- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst (e.g., DMAP) to introduce the tert-butyl carbamate group .

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane to isolate the product .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for pyrrolidine coupling .

- Catalysis : Additives like potassium carbonate or triethylamine improve Boc protection efficiency .

- Temperature Control : Maintain 0–20°C during Boc activation to minimize side reactions (e.g., tert-butyl group cleavage) .

Q. What strategies resolve enantiomeric impurities during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in transition metal-catalyzed steps to induce stereoselectivity .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate desired enantiomers .

Q. How should discrepancies in stability data across Safety Data Sheets be addressed experimentally?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) to assess degradation pathways .

- Analytical Monitoring : Track decomposition via LC-MS to identify byproducts (e.g., tert-butyl alcohol, piperidine derivatives) .

- Protocol Harmonization : Cross-reference GHS guidelines and SDS recommendations (e.g., UN Transport of Dangerous Goods) to establish lab-specific handling procedures .

Q. What are the challenges in detecting trace impurities using standard analytical methods?

- Methodological Answer :

- Sensitivity Limits : GC-MS may miss non-volatile impurities; supplement with UPLC-MS for lower detection thresholds .

- Matrix Effects : Co-eluting compounds in HPLC can mask impurities. Use orthogonal methods (e.g., NMR with deuterated solvents) for confirmation .

Key Considerations for Researchers

- Toxicological Gaps : While not classified as carcinogenic, chronic toxicity data are lacking. Conduct in vitro assays (e.g., Ames test) to evaluate mutagenicity .

- Reaction Scalability : Pilot-scale synthesis should optimize solvent recovery and waste management (e.g., neutralization of acidic byproducts) .

- Interdisciplinary Collaboration : Partner with computational chemists to model reactivity (e.g., DFT for predicting Boc group stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.